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Compound of Interest

Compound Name: 3-(Methylamino)propan-1-ol

Cat. No.: B125474 Get Quote

Introduction

Fluoxetine, the active pharmaceutical ingredient in Prozac®, is a selective serotonin reuptake

inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric

disorders.[1][2] The synthesis of fluoxetine has been a significant focus of research in medicinal

and process chemistry, leading to the development of various synthetic routes. One key

intermediate in several of these synthetic pathways is 3-(methylamino)propan-1-ol. This

document provides detailed application notes and protocols for the synthesis of fluoxetine

using 3-(methylamino)propan-1-ol as a precursor, targeting researchers, scientists, and drug

development professionals.

Synthetic Strategy

The conversion of 3-(methylamino)propan-1-ol to fluoxetine primarily involves an

etherification reaction. The core transformation is the formation of an ether linkage between the

hydroxyl group of 3-(methylamino)propan-1-ol and a substituted phenyl ring, specifically a 4-

(trifluoromethyl)phenyl group. Several methods have been developed to achieve this, often

varying in the choice of reagents, solvents, and reaction conditions.

A common approach involves the deprotonation of the hydroxyl group of 3-(methylamino)-1-

phenyl-1-propanol with a strong base to form an alkoxide, which then acts as a nucleophile.

This alkoxide subsequently reacts with a halo-substituted benzotrifluoride, such as 4-

chlorobenzotrifluoride or 4-fluorobenzotrifluoride, via a nucleophilic aromatic substitution
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reaction to yield fluoxetine.[3][4] The resulting fluoxetine free base can then be converted to a

pharmaceutically acceptable salt, typically the hydrochloride salt, for formulation.[3]

Experimental Protocols
Protocol 1: Etherification using Sodium Hydride

This protocol describes the synthesis of fluoxetine from 3-methylamino-1-phenyl-1-propanol

and 4-chlorobenzotrifluoride using sodium hydride as the base.

Materials:

3-Methylamino-1-phenyl-1-propanol

4-Chlorobenzotrifluoride

Sodium hydride (NaH)

N,N-Dimethylacetamide (DMAC) or Toluene

Water

Toluene

Gaseous hydrogen chloride (HCl)

Procedure:

In a reaction vessel, a mixture of N,N-dimethylacetamide (70ml), toluene (20ml), 4-

chlorobenzotrifluoride (15ml), and 3-methylamino-1-phenyl-1-propanol (15.6ml) is heated to

115°C.[3]

A suspension of sodium hydride (6.2g) in toluene (20ml) is added gradually to the heated

mixture.[3]

The reaction mixture is maintained at 115°C for 1 hour and then cooled.[3]
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Water (160ml) and toluene (160ml) are added to the cooled mixture, and the phases are

separated.[3]

The organic (toluene) phase is dried.

The dried toluene solution is treated with gaseous hydrogen chloride with cooling to

precipitate fluoxetine hydrochloride.[3]

The precipitated solid is collected by filtration and dried to yield fluoxetine hydrochloride.[3]

Protocol 2: Etherification using Potassium tert-butoxide

This protocol outlines the synthesis of fluoxetine using potassium tert-butoxide as the base and

1-chloro-4-trifluoromethylbenzene as the electrophile.

Materials:

1-Phenyl-3-(N-methylamino)-propan-1-ol

1-Chloro-4-trifluoromethylbenzene

Potassium tert-butoxide

N-methylpyrrolidone (NMP) or Dimethylsulfoxide (DMSO)

Procedure:

1-Phenyl-3-(N-methylamino)-propan-1-ol is selectively etherified with 1-chloro-4-

trifluoromethylbenzene in the presence of potassium t-butoxide.[5]

The reaction is carried out in an organic aprotic solvent such as N-methylpyrrolidone or

dimethylsulfoxide.[5]

A preferred reaction temperature when using N-methylpyrrolidone is approximately 80°C.[5]

Upon completion of the reaction, the fluoxetine base is isolated and can be converted to a

pharmaceutically acceptable salt.
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Data Presentation
Parameter

Protocol 1 (Sodium
Hydride)

Reference

Starting Material
3-Methylamino-1-phenyl-1-

propanol (15.6ml)
[3]

Reagents
4-Chlorobenzotrifluoride

(15ml), Sodium Hydride (6.2g)
[3]

Solvent
N,N-Dimethylacetamide

(70ml), Toluene (20ml + 20ml)
[3]

Reaction Temperature 115°C [3]

Reaction Time 1 hour [3]

Product
Fluoxetine Hydrochloride

(27.6g)
[3]

Yield 86% [3]
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Caption: Synthetic pathway from 3-(Methylamino)propan-1-ol to Fluoxetine HCl.
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Caption: Workflow for the synthesis of Fluoxetine HCl via Protocol 1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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